![molecular formula C16H18ClNO2 B1385409 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline CAS No. 1040681-36-4](/img/structure/B1385409.png)
3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline
Overview
Description
“3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline” is a chemical compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline” consists of a benzene ring with a chlorine atom at the third position, a methoxy group at the fourth position, and an ethyl group at the second position. The ethyl group is further connected to a methoxyphenyl group .Scientific Research Applications
Versatile Chemical Synthesis
- "Methyl (E)-4-Chloro-3-methoxy-2-butenoate: An Extremely Versatile Four Carbon Building Block" by L. Duc et al. (1992) discusses the use of a related compound, Methyl (E)-4-chloro-3-methoxy-2-butenoate, in versatile nucleophilic substitution reactions. This shows the potential of similar compounds in complex chemical syntheses (L. Duc, J. Mcgarrity, T. Meul, A. Warm, 1992).
Structural and Chemical Properties
- "4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol" by Marzieh Yaeghoobi et al. (2009) focuses on the structural and chemical properties of a similar compound. The study highlights the planarity of different parts of the molecule and its potential for forming hydrogen bonds (Marzieh Yaeghoobi, N. A. Rahman, S. Ng, 2009).
Biological Activity
- "Synthesis and bioactivity of some new 2-substituted-3,4-dihydro-1-(9H- carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2 λ5-oxazaphosphole 2-oxides, sulfides and selenides" by K. Srinivasulu et al. (2007) shows the synthesis of compounds with a structure related to 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline and their moderate antifungal and antibacterial activity (K. Srinivasulu, M. A. Kumar, C. N. Raju, C. S. Reddy, 2007).
Soil Metabolism
- "Metabolism of 3‐chloro‐4‐methoxyaniline and some N‐acyl derivatives in soil" by G. Briggs and S. Ogilvie (1971) investigates the conversion of 3-Chloro-4-methoxyaniline in soil, showing its breakdown into various products, indicating its environmental interactions and stability (G. Briggs, S. Ogilvie, 1971).
Pharmacological Applications
- "Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils" by C. Zhi et al. (2005) explores the synthesis of derivatives of a similar compound and their potential antibacterial activity, indicating possible applications in drug development (C. Zhi, Zheng-yu Long, A. Manikowski, N. Brown, P. Tarantino, K. Holm, E. J. Dix, G. Wright, K. Foster, M. Butler, W. Lamarr, D. Skow, I. Motorina, S. Lamothe, R. Storer, 2005).
properties
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-12-3-4-13(11-16(12)17)18-9-10-20-15-7-5-14(19-2)6-8-15/h3-8,11,18H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFNBUXBUGZSOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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